1,2,4-Benzenetrimethanol
CAS No.: 25147-76-6
Cat. No.: VC3850381
Molecular Formula: C9H12O3
Molecular Weight: 168.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 25147-76-6 |
|---|---|
| Molecular Formula | C9H12O3 |
| Molecular Weight | 168.19 g/mol |
| IUPAC Name | [3,4-bis(hydroxymethyl)phenyl]methanol |
| Standard InChI | InChI=1S/C9H12O3/c10-4-7-1-2-8(5-11)9(3-7)6-12/h1-3,10-12H,4-6H2 |
| Standard InChI Key | GURNOUFKCXPLSC-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1CO)CO)CO |
| Canonical SMILES | C1=CC(=C(C=C1CO)CO)CO |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
1,2,4-Benzenetrimethanol (CHO) has a molecular weight of 168.19 g/mol and a planar benzene core substituted with three hydroxymethyl groups. The IUPAC name, [3,4-bis(hydroxymethyl)phenyl]methanol, reflects its substitution pattern . The SMILES notation (C1=CC(=C(C=C1CO)CO)CO) and InChIKey (GURNOUFKCXPLSC-UHFFFAOYSA-N) provide unambiguous identifiers for its structure .
Synthesis and Production Methods
Conventional Synthetic Routes
Early methods involved Friedel-Crafts alkylation of benzene derivatives. For example, Reppe and Schweckendiek (1948) utilized triacetoxybenzene hydrolysis to yield 1,2,4-Benzenetrimethanol, though this approach required acidic conditions and generated stoichiometric waste .
Catalyst-Free Friedel-Crafts Approach
A 2019 patent (CN110256210B) demonstrated a greener synthesis using diphenylchloromethane and 1,2,3-trimethoxybenzene in nonpolar solvents (e.g., cyclohexane) under argon at 80–140°C . This method eliminated traditional Lewis acid catalysts (e.g., AlCl), reducing environmental impact and simplifying purification .
Biobased Production from 5-HMF
1,2,4-Benzenetrimethanol can be derived from 5-hydroxymethylfurfural (HMF), a biomass platform chemical. Oxidative cleavage of HMF followed by reduction yields the triol, aligning with circular economy principles .
Reactivity and Functionalization
Oxidative Dimerization
Exposure to air triggers spontaneous dimerization via radical intermediates. The primary product is [1,1′-biphenyl]-2,2′,4,4′,5,5′-hexaol, a symmetric dimer linked at the 5-positions . Further oxidation yields quinone-containing species, which influence antimicrobial activity and toxicity .
Deuteration Studies
Under acidic conditions, selective deuteration occurs at the 5- and 3-positions via electrophilic aromatic substitution. This reactivity, observed in DO, enables the production of isotopically labeled derivatives for mechanistic studies .
Esterification and Etherification
The hydroxymethyl groups undergo esterification with acyl chlorides and etherification with alkyl halides, enabling the synthesis of polymers and dendritic architectures .
Applications in Industry and Research
Cosmetic Formulations
The compound’s rapid oxidation in alkaline media limits its direct use in hair dyes, but its metabolites (e.g., semiquinones) contribute to color development . Safety assessments note genotoxic impurities (e.g., hydroquinone), necessitating rigorous quality control .
Polymer Chemistry
As a trifunctional monomer, 1,2,4-Benzenetrimethanol serves as a precursor for epoxy resins and polyesters. Its symmetric dimers are explored as bisphenol A alternatives in high-performance plastics .
Recent Advances and Future Directions
Stabilization Strategies
Encapsulation in cyclodextrins and formulation with antioxidants (e.g., ascorbic acid) mitigate oxidative degradation, enhancing shelf life and biocompatibility .
Catalytic Applications
Pd-supported 1,2,4-Benzenetrimethanol complexes show promise in cross-coupling reactions, leveraging the hydroxyl groups for catalyst anchoring .
Biomedical Engineering
Functionalized derivatives are being tested as drug delivery vehicles, exploiting their biodegradability and tunable solubility .
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